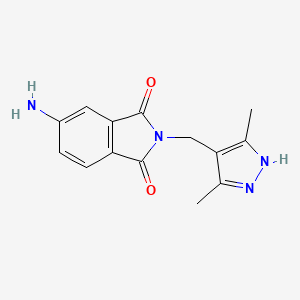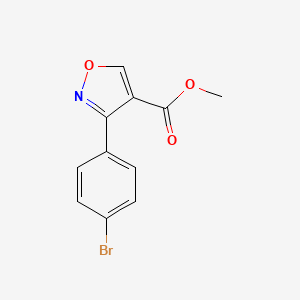![molecular formula C10H15N B3266206 Methyl[1-(4-methylphenyl)ethyl]amine CAS No. 42071-14-7](/img/structure/B3266206.png)
Methyl[1-(4-methylphenyl)ethyl]amine
Übersicht
Beschreibung
Methyl[1-(4-methylphenyl)ethyl]amine, also known as N-methyl-1-(4-methylphenyl)ethanamine, is a chiral amine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the ethylamine backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Methyl[1-(4-methylphenyl)ethyl]amine is a complex organic compound with potential applications in proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties significantly impact the bioavailability of a compound, influencing its efficacy and safety profile. The compound’s predicted properties include a melting point of 9.12°C and a boiling point of approximately 204.5°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl[1-(4-methylphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine. The reaction typically requires a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring efficient conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl[1-(4-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl[1-(4-methylphenyl)ethyl]amine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals, agrochemicals, and materials science
Vergleich Mit ähnlichen Verbindungen
1-Phenylethylamine: Similar structure but lacks the methyl group on the phenyl ring.
4-Methoxyphenethylamine: Contains a methoxy group instead of a methyl group on the phenyl ring.
1-(4-Methylphenyl)ethylamine: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness: Methyl[1-(4-methylphenyl)ethyl]amine is unique due to the presence of both a methyl group on the nitrogen atom and a 4-methylphenyl group on the ethylamine backbone. This dual substitution imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
N-methyl-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPPWANSBKANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)


![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
